Melting Point Comparison
The melting point of 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde is reported as 92‑94 °C , which is essentially identical to that of its closest non‑methylated analog 5‑fluoro‑2‑nitrobenzaldehyde (92‑94 °C) . This demonstrates that the introduction of the 3‑methyl group does not significantly alter the crystal lattice energy, meaning that melting point alone cannot differentiate the two compounds for identity verification.
| Evidence Dimension | Melting point (uncorrected) |
|---|---|
| Target Compound Data | 92‑94 °C |
| Comparator Or Baseline | 5‑Fluoro‑2‑nitrobenzaldehyde: 92‑94 °C |
| Quantified Difference | ≈0 °C |
| Conditions | Capillary melting point apparatus; vendor‑reported data |
Why This Matters
The near‑identical melting points highlight that the 3‑methyl group does not provide a thermal identity advantage; therefore, orthogonal analytical techniques (e.g., HPLC, NMR) are required to confirm the correct regioisomer upon receipt.
